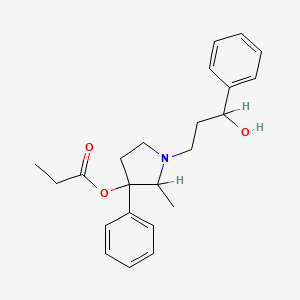![molecular formula C12H8BrN B14468955 5-Bromo-5H-indeno[1,2-B]pyridine CAS No. 72568-66-2](/img/structure/B14468955.png)
5-Bromo-5H-indeno[1,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the class of indenopyridines It is characterized by a fused ring system consisting of an indene moiety and a pyridine ring, with a bromine atom attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5H-indeno[1,2-B]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of enamidoindenes via the Vilsmeier-Haack formylation. this method may not always yield the desired monomer and can lead to the formation of dimers . Another approach involves the reaction of 5H-indeno[1,2-B]pyridine with N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which can be applied to the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indene and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the 5-position.
Grignard Reagents: Used for the formation of 5-hydroxy-5-phenylindeno[1,2-B]pyridine.
Major Products
The major products formed from these reactions include various substituted derivatives of 5H-indeno[1,2-B]pyridine, such as 5-hydroxy-5-phenylindeno[1,2-B]pyridine .
Scientific Research Applications
5-Bromo-5H-indeno[1,2-B]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo free radical reactions, where the bromine atom is involved in the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-B]pyridine: The parent compound without the bromine atom.
5-Hydroxy-5H-indeno[1,2-B]pyridine: A hydroxylated derivative.
2-Phenyl-5-bromo-5H-indeno[1,2-B]pyridine: A phenyl-substituted derivative.
Uniqueness
5-Bromo-5H-indeno[1,2-B]pyridine is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This bromine substitution enhances its ability to participate in various chemical reactions and increases its potential as a building block for the synthesis of more complex compounds.
Properties
CAS No. |
72568-66-2 |
|---|---|
Molecular Formula |
C12H8BrN |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN/c13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H |
InChI Key |
UFCNEYMPHGUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


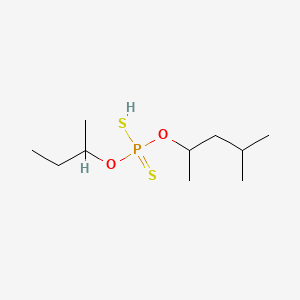
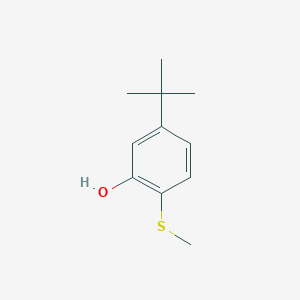
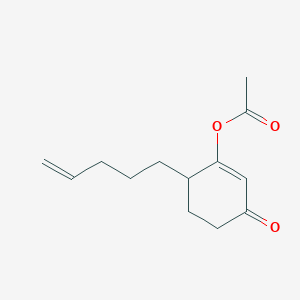
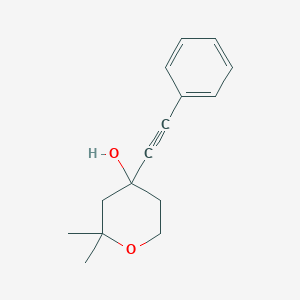
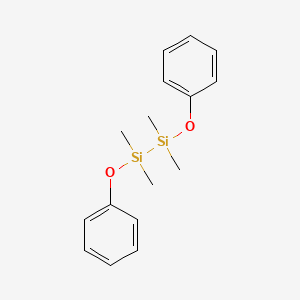

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

